MFCD18314492

Description

Structure

3D Structure

Properties

IUPAC Name |

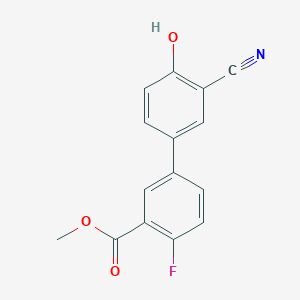

methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYNIOCWAJQHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684937 | |

| Record name | Methyl 3'-cyano-4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-29-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-4-fluoro-4′-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3'-cyano-4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Mfcd18314492

Derivatization and Functionalization of MFCD18314492

The structure of this compound offers several reactive sites for derivatization and functionalization, allowing for the synthesis of a diverse range of analogs and conjugates. The key functional groups available for modification are the phenolic hydroxyl group, the cyano group, and the methyl ester.

Site-specific modification of this compound can be achieved by targeting its distinct functional groups. The reactivity of these sites can be modulated by the choice of reagents and reaction conditions.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime target for a variety of chemical transformations.

Etherification: The phenolic hydroxyl can be converted to an ether linkage through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate or sodium hydride, followed by reaction with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl or substituted alkyl chains.

Esterification: Acylation of the hydroxyl group with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This modification can be used to introduce various acyl moieties.

O-Arylation: The formation of diaryl ethers can be accomplished through nucleophilic aromatic substitution, particularly if the incoming aryl group is activated with electron-withdrawing groups. benthamdirect.com

Modification of the Cyano Group: The nitrile functionality can undergo several transformations to introduce new functional groups.

Hydrolysis: Acidic or basic hydrolysis of the cyano group can convert it into a carboxylic acid or a primary amide, respectively. This introduces a new reactive handle for further modifications, such as amide coupling reactions.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This primary amine can then be further functionalized.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Modification of the Methyl Ester:

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid. This carboxylic acid is a versatile functional group for further derivatization, including the formation of amides via coupling with amines.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl or functionalized groups.

Amidation: Direct reaction with an amine at elevated temperatures or through the use of specific reagents can convert the ester into an amide.

A summary of potential site-specific modifications is presented in Table 1.

Table 1: Potential Site-Specific Modification Strategies for this compound

| Target Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Phenolic Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester | |

| O-Arylation | Activated Aryl Halide, Base | Diaryl Ether | |

| Cyano Group | Hydrolysis | Acid or Base | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | |

| Cycloaddition | Azide (B81097) (e.g., NaN₃) | Tetrazole | |

| Methyl Ester | Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | |

| Amidation | Amine, Heat/Catalyst | Amide |

The functional groups on this compound, either present initially or introduced through derivatization, can be utilized to prepare conjugates with other molecules, such as biomolecules or polymers.

Peptide Conjugation: The carboxylic acid, obtained from the hydrolysis of the methyl ester, can be activated using standard peptide coupling reagents (e.g., HATU, HOBt) and reacted with the N-terminus or a lysine (B10760008) side chain of a peptide to form a stable amide bond.

Polymer Conjugation: The hydroxyl or the derived carboxylic acid can be used as an initiation site for ring-opening polymerization or as a point of attachment to pre-formed polymers.

Fluorescent Labeling: A fluorescent dye containing a reactive group (e.g., an amine or an azide) can be coupled to a derivatized form of this compound. For instance, a carboxylic acid derivative of this compound can be coupled with an amine-containing fluorophore.

The preparation of such conjugates often relies on bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). For this to be applicable, one of the components would need to be functionalized with an azide and the other with an alkyne. For example, the hydroxyl group of this compound could be etherified with a linker containing a terminal azide, which could then be "clicked" onto a molecule containing a strained alkyne. benthamdirect.com

Elucidation of Reaction Mechanisms in this compound Synthesis and Transformation

The primary synthetic route envisioned for this compound is the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle with three key steps. yonedalabs.combyjus.comsioc-journal.cnmt.comlibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., methyl 2-fluoro-5-bromobenzoate) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. byjus.comlibretexts.org This is often the rate-determining step of the reaction. byjus.com

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., 3-cyano-4-hydroxyphenylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the organoboron species to facilitate the transfer of the aryl group to the palladium center, displacing the halide. byjus.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the biaryl product, this compound. In this process, the palladium(0) catalyst is regenerated, which can then enter another catalytic cycle. byjus.comlibretexts.org

The mechanism of derivatization reactions would follow established pathways for the specific functional group transformations. For instance, Williamson ether synthesis proceeds via an Sₙ2 mechanism, while esterification of the phenol is a nucleophilic acyl substitution.

The study of these reaction mechanisms can be carried out using a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, as well as computational methods like Density Functional Theory (DFT) calculations. sci-hub.se These studies provide a deeper understanding of the reaction pathways and can aid in optimizing reaction conditions for the synthesis and transformation of this compound and its derivatives.

Elucidation of Biological Activity Mechanisms of Mfcd18314492

Molecular Targets and Pathways Affected by MFCD18314492

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the molecular targets, receptor binding, enzymatic modulation, or effects on gene expression and intracellular signaling pathways for the chemical compound this compound, also identified as methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate and by its CAS number 1261918-29-9. The current body of scientific research does not appear to contain studies that have investigated the biological activity or mechanisms of action of this particular compound.

Receptor Binding and Ligand Interactions of this compound

There is no available data to characterize the receptor binding profile or ligand interactions of this compound. Research has not yet been published detailing its affinity for any known biological receptors.

Enzymatic Modulation by this compound

Information regarding the ability of this compound to modulate enzymatic activity is not present in the current scientific literature. No studies have been found that describe its potential inhibitory or activating effects on any enzymes.

Gene Expression and Regulation by this compound

There are no research findings that describe how this compound may influence gene expression or regulatory processes within cells.

Intracellular Signaling Cascade Modulation by this compound

The effects of this compound on intracellular signaling cascades have not been documented in any published research.

Cellular Responses to this compound

Membrane Permeability and Transport Mechanisms of this compound

Specific studies on the membrane permeability and transport mechanisms of this compound are not available. Therefore, no data tables or detailed research findings on this topic can be provided.

No Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information regarding the biological activity of the chemical compound identified as this compound, also known by its chemical name methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate and CAS number 1261918-29-9.

Detailed investigation into the specific mechanisms of action, including its impact on cellular homeostasis, cell proliferation, apoptosis, or its interaction with microbiota, has yielded no specific research findings for this particular compound. Consequently, information regarding the use of in vitro models such as cell-based assays, organoid cultures, or model organisms to study the bioactivity of this compound is also unavailable in the current body of scientific literature.

While the compound is listed in several chemical supplier catalogs and appears in some patent applications as a potential chemical intermediate or part of a larger library of compounds, no dedicated studies on its biological effects have been published.

Therefore, the elucidation of the biological activity and related mechanisms for this compound remains an area for future scientific investigation. Without primary research data, it is not possible to provide the detailed analysis requested in the article outline.

Table of Compound Names Mentioned

| Identifier | Chemical Name |

| This compound | methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate |

| CAS 1261918-29-9 | methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate |

In-Depth Analysis of Compound this compound Remains Elusive Due to Lack of Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational studies on the chemical compound this compound, identified as methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate, are not publicly available. Consequently, the generation of a thorough and scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The specific information required to populate sections on quantum chemical calculations—including electronic structure analysis, reactivity predictions, and conformational analysis—and molecular dynamics simulations of this compound systems does not appear in published research. While general methodologies for these computational techniques are well-documented snatoms.comchemrxiv.orgnih.govscispace.com, their specific application to methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate has not been reported in the accessible scientific domain.

Searches for the compound, including by its chemical name and CAS number (1261918-29-9), primarily yield listings in chemical supplier catalogs and databases which provide basic molecular information but no in-depth research findings. researchgate.net The highly specific data points and research findings, including interactive data tables on its theoretical properties and dynamic simulations, requested for the article cannot be generated without dedicated scientific studies on this particular molecule.

Theoretical and computational chemistry are powerful tools for predicting molecular properties and behavior. ambeed.comsigmaaldrich.comnih.gov Quantum chemical calculations can elucidate electronic structure, orbital interactions, and molecular stability, while molecular dynamics simulations offer insights into the compound's behavior in various environments, such as in different solvents or in complex with proteins. acs.org However, without primary research literature applying these methods to this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed findings.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive theoretical and computational profile of methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate can be compiled.

Table of Compound Names

| Catalog/ID Number | Chemical Name |

| This compound | methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate |

Theoretical and Computational Investigations of Mfcd18314492

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of MFCD18314492 Analogues

Cheminformatics and QSAR studies are powerful computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netpharmacy180.com These methods are instrumental in optimizing lead compounds in drug discovery by predicting the activity of novel molecules, thereby prioritizing synthetic efforts. slideshare.netwikipedia.org

Structure-Activity Relationship Modeling for this compound

Structure-Activity Relationship (SAR) analysis involves systematically modifying a molecule's structure and observing the corresponding changes in its biological activity. wikipedia.orgstudysmarter.co.uk This process helps to identify the key chemical features, or pharmacophores, that are essential for the molecule's function. wikipedia.org For a hypothetical series of analogues of this compound, an SAR study would typically involve synthesizing derivatives with modifications at various positions and evaluating their biological effects.

The insights gained from such an SAR study can be translated into a more quantitative model using QSAR. QSAR models establish a mathematical relationship between the chemical properties of molecules and their biological activities. pharmacy180.comnih.gov These properties, known as molecular descriptors, can be broadly categorized into electronic, steric, and hydrophobic parameters. pharmacy180.com

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Analogue | Modification | Biological Activity (IC₅₀, µM) |

| This compound | Parent Compound | Value |

| Analogue 1 | Substitution at R1 | Value |

| Analogue 2 | Substitution at R2 | Value |

| Analogue 3 | Ring Modification | Value |

| Analogue 4 | Isosteric Replacement | Value |

This table is illustrative and does not represent actual experimental data.

A study on a series of δ-aryl-1,3-dienesulfonyl fluorides, for instance, revealed that the position and nature of substituents on the aryl ring significantly influenced their inhibitory activity against butyrylcholinesterase (BuChE). nih.gov Specifically, ortho-substituents were generally more potent than meta- or para-substituents, and an -OCH₃ group conferred greater activity than -CH₃ or halogen groups. nih.gov A similar systematic approach would be necessary to elucidate the SAR for analogues of this compound.

Advanced Analytical Methodologies for Mfcd18314492

Chromatographic Separations for MFCD18314492

Gas Chromatography (GC) for Volatile this compound Species

Gas Chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile compounds. For 4-Fluoro-3-(trifluoromethyl)benzonitrile (B1295485), which has a boiling point of 195°C, GC is a suitable method for assessing purity and quantifying its presence in various matrices. chemimpex.com Commercial suppliers of this compound often specify a purity of ≥98.0% as determined by GC, underscoring the method's importance in quality control. vwr.comcymitquimica.com The compound's volatility and thermal stability allow it to be vaporized without decomposition in the GC inlet and transported through the analytical column by an inert carrier gas, such as helium. eurl-pesticides.eu

In research settings, GC is employed as a standard analytical technique to monitor the progress of reactions involving 4-Fluoro-3-(trifluoromethyl)benzonitrile and to confirm the identity of reaction products. chemimpex.com The choice of stationary phase within the GC column is critical for achieving optimal separation from starting materials, solvents, and byproducts. A typical GC analysis would involve optimizing parameters such as the oven temperature program, carrier gas flow rate, and detector settings to achieve baseline separation and accurate quantification. eurl-pesticides.eu

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for this compound

Hyphenated analytical techniques, which couple a separation method with a detection method, provide enhanced specificity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of 4-Fluoro-3-(trifluoromethyl)benzonitrile. Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. rsc.org The National Institute of Standards and Technology (NIST) mass spectrometry database includes an entry for 4-Fluoro-3-(trifluoromethyl)benzonitrile, providing reference data for its characterization. nih.gov Research studies have confirmed the identity of this compound in reaction mixtures using GC-MS analysis. amazonaws.comrsc.org

The mass spectrum is characterized by a specific fragmentation pattern. The molecular ion peak (M+) and key fragment ions are used for identification.

Table 1: GC-MS Data for 4-Fluoro-3-(trifluoromethyl)benzonitrile

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 342492 | nih.gov |

| Molecular Formula | C₈H₃F₄N | chemimpex.comnih.gov |

| Molecular Weight | 189.11 g/mol | chemimpex.comnih.gov |

| m/z Top Peak | 189 | nih.gov |

| m/z 2nd Highest | 170 | nih.gov |

| m/z 3rd Highest | 139 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile derivatives of this compound or for analyses in complex biological or environmental matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.com This technique offers high sensitivity and selectivity, making it suitable for trace-level detection. chromatographyonline.comnih.gov For instance, in pharmacokinetic studies of drugs derived from similar benzonitrile (B105546) structures, LC-MS/MS is used to determine concentrations in plasma and tissues. nih.gov The process involves separation via high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer, which allows for the selection and fragmentation of a specific parent ion to produce characteristic daughter ions, significantly reducing matrix interference. eurl-pesticides.euchromatographyonline.com

X-ray Diffraction and Crystallography of this compound

While a crystal structure for 4-Fluoro-3-(trifluoromethyl)benzonitrile itself is not prominently available in the searched literature, its application as a precursor in the synthesis of crystalline materials has been documented. A notable example is the synthesis of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, where this compound is a key starting reactant. nih.govresearchgate.netiucr.org

The crystal structure of the resulting derivative, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, was determined by single-crystal X-ray diffraction. nih.goviucr.org This analysis provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Such studies are crucial for understanding structure-property relationships in materials derived from this compound. The crystallographic data revealed that the derivative crystallizes in a monoclinic system. nih.govresearchgate.net

Table 2: Crystal Data for 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₁F₃N₂O | nih.gov |

| Molecular Weight | 256.23 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a | 12.7003 (12) Å | nih.govresearchgate.net |

| b | 6.8990 (7) Å | nih.govresearchgate.net |

| c | 13.3484 (13) Å | nih.govresearchgate.net |

| β | 91.668 (2)° | nih.govresearchgate.net |

| Volume (V) | 1169.1 (2) ų | nih.govresearchgate.net |

| Z (Molecules/unit cell) | 4 | nih.govresearchgate.net |

| Temperature | 296 K | iucr.org |

This crystallographic information is vital for fields like materials science and drug design, where the solid-state conformation and packing of molecules dictate their physical and biological properties. researchgate.net

Advanced Microscopy Techniques for Morphological Changes Induced by this compound

Advanced microscopy techniques are essential for visualizing the micro- and nanoscale morphological changes that can be induced by chemical compounds in various systems. While direct studies on this compound are limited, research on structurally related benzonitrile derivatives demonstrates the utility of these methods.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to investigate the surface topography and internal structure of materials. For example, in the field of organic electronics, the addition of a related compound, 4-amino-2-(trifluoromethyl)benzonitrile (B20432) (ATMB), to polymer solar cell active layers was shown to alter the film's nanostructure. researchgate.net TEM and SEM have been used to observe the formation of nano-aggregates of other complex benzonitrile derivatives, which is crucial for understanding phenomena like aggregation-induced emission. rsc.orgacs.org These methods could similarly be applied to study how this compound influences the morphology of polymer blends or composite materials. researchgate.netrsc.org

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional surface profiles. In studies of polymer solar cells, AFM has been used to observe changes in the surface morphology of P3HT:PCBM blend films upon the addition of a perfluorinated benzonitrile additive, revealing how such additives can facilitate the ordering of polymer chains. researchgate.net

Fluorescence Microscopy: In biological contexts, fluorescence microscopy can be used to observe morphological changes in cells induced by a compound. For instance, cells treated with certain bioactive molecules have been shown to exhibit characteristic morphological changes of apoptosis, such as chromatin condensation and cell shrinkage, which can be visualized using specific fluorescent stains like Hoechst 33258. tandfonline.com If this compound or its derivatives were investigated for biological activity, this technique would be critical for elucidating their cellular mechanism of action.

Electrochemical Methods for this compound Sensing

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of chemical compounds. The development of electrochemical sensors for this compound is a plausible area of research, given the electrochemical activity of related molecules. The electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl (-CF₃) groups on the benzonitrile core influences its electronic properties and redox potential. mdpi.com

Research on related compounds provides a basis for potential sensing strategies. For example, 3-fluoro-4-mercaptobenzonitrile (B173716) has been investigated for its interactions with gold electrodes, a key consideration in the development of electrochemical sensors. The thiol group in this analogue allows for self-assembly onto the gold surface, providing a platform for detecting binding events or catalytic reactions.

Furthermore, studies on more complex derivatives, such as indolocarbazoles containing the 4-fluoro-3-(trifluoromethyl)benzonitrile moiety, have involved electrochemical characterization through techniques like cyclic voltammetry. mdpi.com These studies determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are fundamental to the compound's redox behavior and its potential application in electronic devices or as a redox-active probe in a sensor. mdpi.com These approaches could be adapted to design and fabricate a selective electrochemical sensor for this compound.

Table of Compound Names

| Identifier/Name | Chemical Name |

| This compound | 4-Fluoro-3-(trifluoromethyl)benzonitrile |

| ATMB | 4-amino-2-(trifluoromethyl)benzonitrile |

| PCH5 | 4-(trans-4-pentylcyclohexyl)-benzonitrile |

| - | 3-fluoro-4-mercaptobenzonitrile |

| - | 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile |

| - | 4-bromobenzonitrile |

| - | 3-Trifluoromethyl-4-fluoronitrobenzene |

| - | 3-Trifluoromethyl-4-fluoroaniline |

| - | 2-bromo-4-fluoro-5-trifluoromethylaniline |

| - | 3-fluoro-4-methyl bromobenzotrifluoride |

| - | 4-Fluoro-3-hydroxybenzonitrile |

| - | 3,4-difluorobenzonitrile |

| - | 3-fluoro-4-trifluoromethyl-phenylacetic acid |

| - | 2-fluoro-5-(trifluoromethyl)benzonitrile |

| - | 4-(trifluoromethyl) benzonitrile |

Based on a comprehensive search of available scientific and technical literature, there is currently no public information available regarding the specific applications and translational research of the chemical compound designated as This compound .

Extensive searches were conducted to identify research pertaining to the use of this compound in the fields of materials science, catalysis, and agrochemical or environmental applications, as per the requested outline. These inquiries yielded no specific results linking this particular compound to any of the following areas:

Materials Science Applications: No studies were found detailing the integration of this compound in polymeric materials, composites, or in the context of nanomaterials research and development.

Catalytic Applications: There is no available literature describing this compound's function as a catalyst or co-catalyst in chemical reactions, nor its role in specific organic transformations.

Agrochemical and Environmental Applications: No information was discovered regarding any potential uses of this compound in agrochemical formulations or for environmental purposes.

It is possible that research on this compound is not in the public domain, is at a very early stage and not yet published, or that the compound is known under a different identifier not readily cross-referenced with this compound in public databases. Therefore, the generation of a detailed, scientifically accurate article based on the provided outline is not possible at this time due to the absence of foundational research data.

Applications and Translational Research of Mfcd18314492 Excluding Clinical

Agrochemical and Environmental Applications of MFCD18314492

This compound in Crop Protection Research

No published studies on the efficacy or use of this compound as a fungicide, herbicide, or insecticide were found.

Environmental Fate and Degradation Studies of this compound

There is no available data on the environmental persistence, mobility, or degradation pathways of this compound.

Biotechnological Applications of this compound in Non-Therapeutic Contexts

No research detailing the use of this compound in any non-therapeutic biotechnological processes has been identified.

Analytical Reagent Applications of this compound

No literature is available to suggest that this compound is used as an analytical reagent.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for Mfcd18314492

Interdisciplinary Research Opportunities with MFCD18314492

Without knowledge of its chemical structure and functional groups, it is impossible to identify concrete interdisciplinary research opportunities. However, one could speculate on potential collaborations based on the general classes of chemical compounds. For instance, if this compound were a novel heterocyclic compound, it could attract interest from medicinal chemists for drug discovery, materials scientists for the development of new polymers or organic electronics, and chemical biologists for use as a molecular probe. The potential for interdisciplinary work is entirely contingent on the compound's fundamental characteristics.

Challenges and Limitations in Current this compound Research Methodologies

The primary and insurmountable challenge in the study of this compound is the lack of its identification. Research methodologies, whether analytical, synthetic, or biological, cannot be designed or implemented for an unknown substance. Key challenges would include:

Structural Elucidation: The first step in any research would be to determine the molecular structure using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Purity Assessment: Establishing the purity of the available sample would be crucial, requiring chromatographic methods such as HPLC or GC.

Reactivity Profiling: Understanding the compound's chemical reactivity and stability would be essential for any further study.

Until these fundamental data points are established, no meaningful research can proceed.

Predictive Modeling and Data Science in this compound Studies

Predictive modeling and data science are powerful tools in modern chemical research, but they require a known chemical structure as input. If the structure of this compound were known, computational approaches could be employed to predict a wide range of properties, including:

| Predictive Model Type | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity against various targets. |

| Molecular Docking | Simulation of binding to protein active sites. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In silico assessment of pharmacokinetic and toxicological profiles. |

| Quantum Mechanical Calculations | Determination of electronic properties, reactivity, and spectral characteristics. |

These computational studies could help to prioritize and guide experimental investigations, saving time and resources.

Unexplored Bioactivity Potentials and Underlying Mechanisms of this compound

The bioactivity of a compound is intimately linked to its three-dimensional structure and its ability to interact with biological macromolecules. Without this information for this compound, any discussion of its potential bioactivities is purely speculative. A hypothetical research workflow to uncover its biological potential would involve:

High-Throughput Screening (HTS): Testing the compound against a diverse panel of biological targets to identify any initial "hits."

Hit-to-Lead Optimization: If activity is found, medicinal chemists would synthesize analogs to improve potency and selectivity.

Mechanism of Action (MoA) Studies: A variety of biochemical and cell-based assays would be employed to understand how the compound exerts its biological effect.

Novel Synthetic Strategies for Sustainable this compound Production

The development of novel and sustainable synthetic routes is a key area of modern chemical research. For an unknown compound like this compound, it is impossible to propose specific synthetic strategies. However, general principles of green chemistry would likely guide any future synthetic efforts. These could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring the possibility of synthesizing the compound from bio-based starting materials.

Catalytic Methods: Employing catalytic reactions to reduce waste and energy consumption.

Process Intensification: Utilizing technologies like flow chemistry to improve efficiency and safety.

Q & A

How can researchers formulate a robust research question to study the physicochemical properties of MFCD18314492?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete solubility or stability data). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses measurable variables (e.g., "How does temperature affect the crystalline structure of this compound?"). Avoid vague terms like "study" and instead specify analytical endpoints (e.g., XRD, DSC). Test the question’s clarity with peers and refine using feedback .

Q. What are the key steps in designing a reproducible synthesis protocol for this compound?

- Methodological Answer : Document reaction parameters (solvent, catalyst, temperature) systematically and cross-reference with primary literature. Use reproducibility checklists (e.g., specifying purity thresholds for reagents, calibration of instruments) as outlined in experimental reporting guidelines. Include error margins for critical steps (e.g., stirring time ±5 minutes) and validate via triplicate trials .

Q. What analytical techniques are essential for the initial characterization of this compound?

- Methodological Answer : Prioritize orthogonal methods:

- Structural analysis : NMR, FT-IR, and single-crystal XRD for bond confirmation.

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis.

- Thermal stability : TGA-DSC to identify decomposition points.

Cross-validate results with literature and report instrument parameters (e.g., NMR frequency, column type in HPLC) .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer : Use databases like SciFinder and Reaxys with search terms combining the compound’s identifier (this compound) and properties (e.g., "synthesis," "spectroscopic data"). Filter results by publication type (primary research, reviews) and assess source credibility (peer-reviewed journals, institutional repositories). Track citation chains to identify foundational studies .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- Methodological Answer : For dose-response assays, use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Apply ANOVA for comparing multiple experimental groups and Tukey’s post-hoc test for pairwise differences. Report confidence intervals (e.g., 95%) and use tools like R or GraphPad Prism for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer :

- Identify inconsistencies : Compare NMR/IR peaks with computational simulations (e.g., DFT for expected vibrational modes).

- Re-examine sample preparation : Check for solvent impurities or hydration effects.

- Triangulate methods : Use mass spectrometry to confirm molecular weight and XRD for crystal packing.

- Replicate experiments : Eliminate operator bias by blind-testing samples.

Document discrepancies in supplemental materials with hypotheses for further study .

Q. What methodologies are recommended for computational modeling of this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways.

- Molecular dynamics : Simulate solvent interactions under varying pH/temperature.

- Docking studies : If bioactive, model ligand-protein interactions using AutoDock Vina.

Validate computational results with experimental kinetics data (e.g., rate constants) and report convergence criteria .

Q. How can reaction conditions for this compound’s synthesis be optimized using Design of Experiments (DoE)?

- Methodological Answer :

- Define variables : Temperature, catalyst loading, solvent polarity.

- Select a design : Central Composite Design (CCD) for nonlinear relationships.

- Analyze responses : Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to maximize yield.

- Validate : Confirm optimal conditions with three independent replicates and compare with baseline protocols .

Q. How should researchers validate the purity of this compound using orthogonal methods?

- Methodological Answer : Combine:

- Chromatography : UPLC-MS for separation and mass confirmation.

- Spectroscopy : 1H/13C NMR with DEPT for impurity detection (<0.1%).

- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical.

Publish raw data (e.g., chromatograms, spectra) in supplemental files for peer scrutiny .

Q. How can experimental and computational data be integrated to study this compound’s reaction mechanisms?

- Methodological Answer : Use a mixed-methods approach :

- Experimental : Kinetic profiling (e.g., Arrhenius plots) and isotopic labeling (e.g., 18O tracing).

- Computational : Transition state analysis with IRC verification.

Cross-reference activation energies from both methods; discrepancies >10% warrant re-evaluation of assumptions (e.g., solvent effects in simulations) .

Q. Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.